molecular formula C17H12Cl2N2OS2 B2851436 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-23-4

3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2851436
CAS No.: 477860-23-4
M. Wt: 395.32
InChI Key: MTKHZSWEHXTKGO-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS Number: 477860-23-4 . It is a derivative of thiazolo[2,3-b]quinazolin-5-one .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[2,3-b]quinazolin-5-one core, with a (2,3-dichlorophenyl)sulfanyl group and a methyl group attached . The exact molecular structure would require more detailed information or computational analysis.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, demonstrating significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans, A. niger, and A. clavatus (Patel et al., 2010). This research highlights the potential of quinazolinone derivatives in developing new antimicrobial agents.

Antitumor and Antifolate Activities

Quinazolinone derivatives have also been explored for their antitumor and antifolate inhibitory properties. A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to quinazolinones, identified potent inhibitors of thymidylate synthase (TS), showcasing their potential as antitumor and antibacterial agents (Gangjee et al., 1996).

Synthesis Techniques

Innovative synthesis methods for quinazolinone derivatives have been developed, such as the intramolecular electrophilic cyclization to produce functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, offering a pathway to diversify the chemical and biological properties of these compounds for further study (Kut et al., 2020).

Biological Activities

Quinazolinone derivatives exhibit a range of biological activities. For instance, derivatives have been synthesized with potential anti-inflammatory properties, providing a foundation for further exploration in drug development (Kumar & Rajput, 2009).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

3-[(2,3-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-5-3-7-14(15(12)19)23-8-10-9-24-17-20-13-6-2-1-4-11(13)16(22)21(10)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHZSWEHXTKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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